1,2,5,6-Tetrahydro-2-oxo-3-pyridinepropanoic acid
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Overview
Description
1,2,5,6-Tetrahydro-2-oxo-3-pyridinepropanoic acid is a heterocyclic compound that contains a pyridine ring with a carboxylic acid group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-Tetrahydro-2-oxo-3-pyridinepropanoic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of 3-pyridinecarboxylic acid derivatives can be carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
1,2,5,6-Tetrahydro-2-oxo-3-pyridinepropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
1,2,5,6-Tetrahydro-2-oxo-3-pyridinepropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2,5,6-Tetrahydro-2-oxo-3-pyridinepropanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid: This compound has a similar structure but contains a pyridazine ring instead of a pyridine ring.
2-oxo-1,2,3,4-tetrahydropyrimidine: Another similar compound with a pyrimidine ring.
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-(6-oxo-2,3-dihydro-1H-pyridin-5-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c10-7(11)4-3-6-2-1-5-9-8(6)12/h2H,1,3-5H2,(H,9,12)(H,10,11) |
InChI Key |
AHWGHXGIIVAZOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(=C1)CCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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